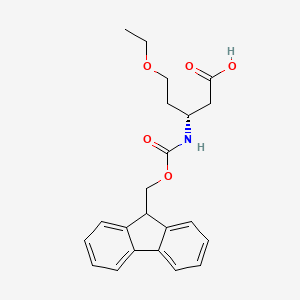
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during chain assembly and is removed under basic conditions to reveal the free amino group, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- N-((9H-Fluoren-9-yl)methoxy)carbonylglycylamino)methyl acetate
- 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
Uniqueness
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid is unique due to its specific structure, which includes an ethoxy group on the pentanoic acid chain. This structural feature can influence its reactivity and the properties of the peptides synthesized using this compound.
Eigenschaften
Molekularformel |
C22H25NO5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(3R)-5-ethoxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-2-27-12-11-15(13-21(24)25)23-22(26)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t15-/m1/s1 |
InChI-Schlüssel |
KARXIVGDONLUPS-OAHLLOKOSA-N |
Isomerische SMILES |
CCOCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCOCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


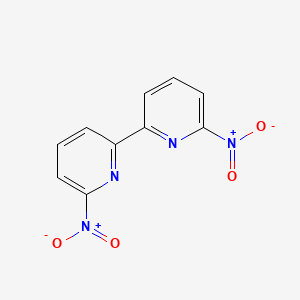

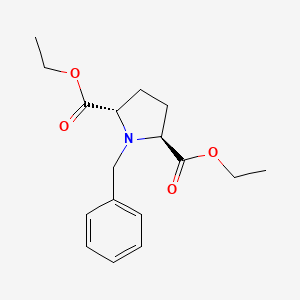
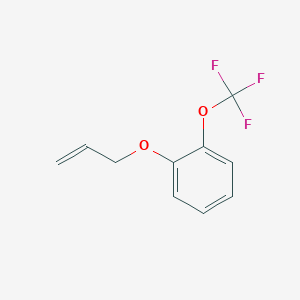
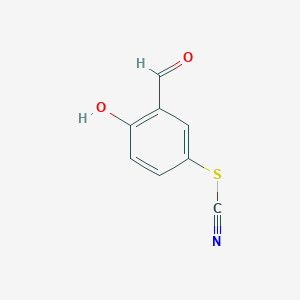



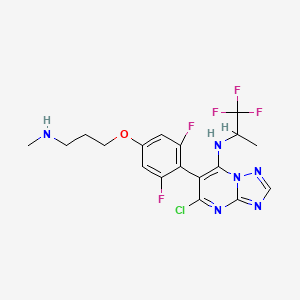

![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
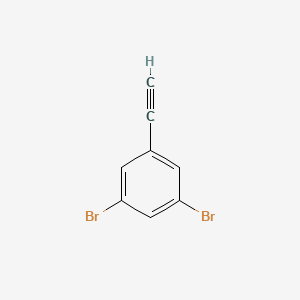
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
